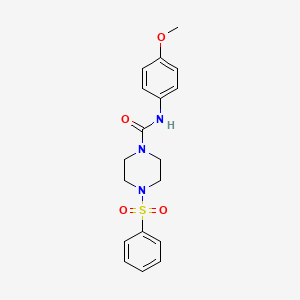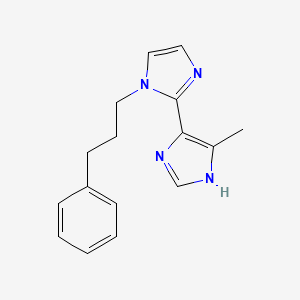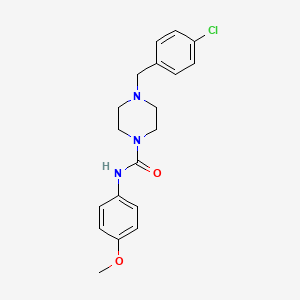![molecular formula C14H21N3O4 B5312908 ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)
ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate, also known as EPIC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. EPIC belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.
作用機序
The mechanism of action of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. By inhibiting the activity of acetylcholinesterase, ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate increases the levels of acetylcholine in the brain, which may improve cognitive function. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been found to possess antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been found to exhibit anticonvulsant and anti-inflammatory properties, which may make it useful for the treatment of epilepsy and other inflammatory disorders. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been found to be a potent inhibitor of acetylcholinesterase, which may make it useful for the treatment of Alzheimer's disease.
実験室実験の利点と制限
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities with high purity. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate also exhibits various biological activities, making it suitable for a wide range of research applications. However, ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its biological effects and potential applications.
将来の方向性
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has several potential future directions for research. One area of research is the development of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a drug candidate for the treatment of Alzheimer's disease. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been found to be a potent inhibitor of acetylcholinesterase, which is a hallmark of Alzheimer's disease. Further research is needed to determine the efficacy and safety of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a potential therapeutic agent for Alzheimer's disease. Another area of research is the development of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a drug candidate for the treatment of epilepsy and other neurological disorders. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been found to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Further research is needed to determine the efficacy and safety of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a potential therapeutic agent for epilepsy.
合成法
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate can be synthesized using a multi-step process that involves the reaction of 3-(4-ethylphenyl)-5-propylisoxazole with piperazine and ethyl chloroformate. The reaction yields ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate in large quantities with high purity, making it suitable for further research and development.
科学的研究の応用
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the development of Alzheimer's disease. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been studied for its potential as a drug candidate for the treatment of epilepsy, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
ethyl 4-(5-propyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-3-5-11-10-12(15-21-11)13(18)16-6-8-17(9-7-16)14(19)20-4-2/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXIXLHJAGPRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
methanone](/img/structure/B5312836.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)




![3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5312899.png)
![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)
